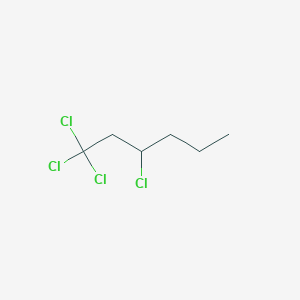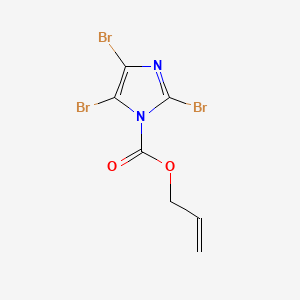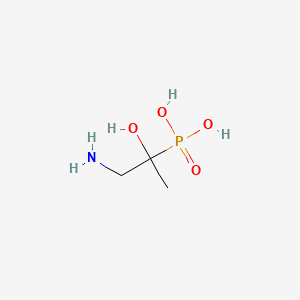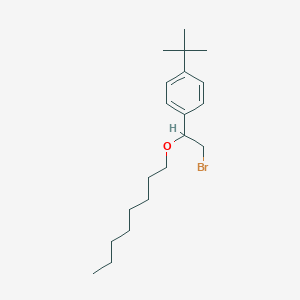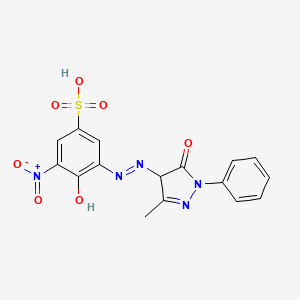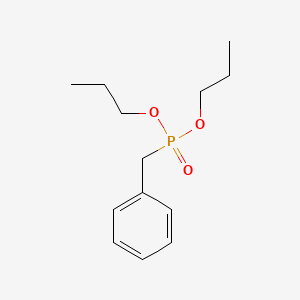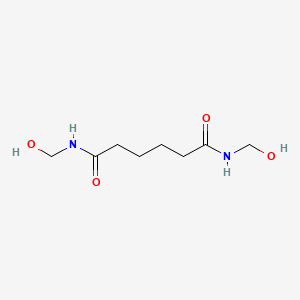
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide is a chemical compound with the molecular formula C8H16N2O4 It is characterized by the presence of two hydroxymethyl groups attached to a hexanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide can be synthesized through the reaction of hexanediamide with formaldehyde. The reaction typically involves the use of aqueous formaldehyde and hexanediamide under controlled conditions to yield the desired product . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Bis(hydroxymethyl)hexanediamide may involve continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the reaction by optimizing reaction conditions such as temperature, pressure, and reactant concentrations . The use of catalysts, such as platinum on carbon (Pt/C), can further improve the reaction rate and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hexanediamine derivatives.
Substitution: The hydroxymethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N1,N~6~-Bis(hydroxymethyl)hexanediamide include oxidizing agents like potassium permanganate (KMnO~4~) and reducing agents such as sodium borohydride (NaBH~4~). The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from the reactions of N1,N~6~-Bis(hydroxymethyl)hexanediamide include hexanediamine derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of N1,N~6~-Bis(hydroxymethyl)hexanediamide involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can modulate enzymatic activity and influence biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(hydroxymethyl)hexanediamide: A closely related compound with similar chemical properties.
N,N’-Bis(2-nitrophenyl)hexanediamide: Another derivative with distinct functional groups and applications.
Uniqueness
N~1~,N~6~-Bis(hydroxymethyl)hexanediamide is unique due to its specific arrangement of hydroxymethyl groups and hexanediamide backbone. This structure imparts unique reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
17918-73-9 |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
N,N'-bis(hydroxymethyl)hexanediamide |
InChI |
InChI=1S/C8H16N2O4/c11-5-9-7(13)3-1-2-4-8(14)10-6-12/h11-12H,1-6H2,(H,9,13)(H,10,14) |
Clé InChI |
UNQQVTNWZJWDRT-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)NCO)CC(=O)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine](/img/structure/B14702759.png)
